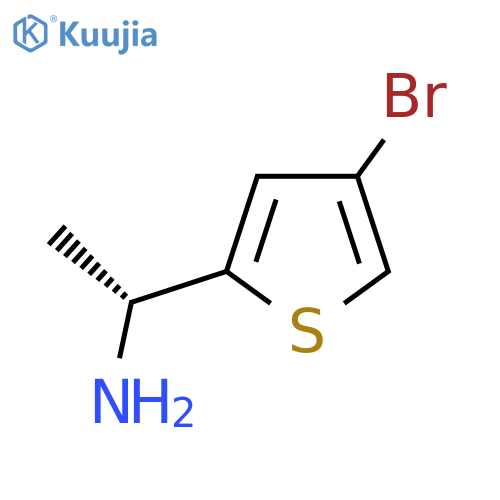

Cas no 1212816-88-0 ((1R)-1-(4-bromothiophen-2-yl)ethan-1-amine)

1212816-88-0 structure

商品名:(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine

CAS番号:1212816-88-0

MF:C6H8BrNS

メガワット:206.103419303894

MDL:MFCD09822172

CID:5085728

PubChem ID:78998551

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (R)-1-(4-Bromothiophen-2-yl)ethan-1-amine

- 2-Thiophenemethanamine, 4-bromo-alpha-methyl-, (alphaR)-

- (1R)-1-(4-Bromothiophen-2-yl)ethanamine

- (1R)-1-(4-bromothiophen-2-yl)ethan-1-amine

- E79761

- CS-0356513

- (R)-1-(4-Bromothiophen-2-yl)ethanamine

- SCHEMBL24105124

- BS-49040

- 1212816-88-0

- AKOS017508502

- EN300-1894015

-

- MDL: MFCD09822172

- インチ: 1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3/t4-/m1/s1

- InChIKey: AXVSYXUKBUXMHZ-SCSAIBSYSA-N

- ほほえんだ: BrC1=CSC(=C1)[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 204.95608g/mol

- どういたいしつりょう: 204.95608g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 54.3

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1894015-2.5g |

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine |

1212816-88-0 | 2.5g |

$2432.0 | 2023-09-18 | ||

| Enamine | EN300-1894015-5.0g |

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine |

1212816-88-0 | 5g |

$4795.0 | 2023-06-01 | ||

| Enamine | EN300-1894015-0.25g |

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine |

1212816-88-0 | 0.25g |

$1070.0 | 2023-09-18 | ||

| Enamine | EN300-1894015-0.05g |

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine |

1212816-88-0 | 0.05g |

$978.0 | 2023-09-18 | ||

| Enamine | EN300-1894015-0.5g |

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine |

1212816-88-0 | 0.5g |

$1117.0 | 2023-09-18 | ||

| Aaron | AR01JXT2-100mg |

2-Thiophenemethanamine, 4-bromo-α-methyl-, (αR)- |

1212816-88-0 | 95% | 100mg |

$314.00 | 2025-02-12 | |

| Aaron | AR01JXT2-250mg |

2-Thiophenemethanamine, 4-bromo-α-methyl-, (αR)- |

1212816-88-0 | 95% | 250mg |

$472.00 | 2025-02-12 | |

| 1PlusChem | 1P01JXKQ-250mg |

2-Thiophenemethanamine, 4-bromo-α-methyl-, (αR)- |

1212816-88-0 | 95% | 250mg |

$397.00 | 2023-12-25 | |

| 1PlusChem | 1P01JXKQ-100mg |

2-Thiophenemethanamine, 4-bromo-α-methyl-, (αR)- |

1212816-88-0 | 95% | 100mg |

$265.00 | 2023-12-25 | |

| Enamine | EN300-1894015-0.1g |

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine |

1212816-88-0 | 0.1g |

$1024.0 | 2023-09-18 |

(1R)-1-(4-bromothiophen-2-yl)ethan-1-amine 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

1212816-88-0 ((1R)-1-(4-bromothiophen-2-yl)ethan-1-amine) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 503537-97-1(4-bromooct-1-ene)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量